5-Bromo-5'-methyl-3-octyl-2,2'-bithiophene
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Overview
Description
5-Bromo-5’-methyl-3-octyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes It is characterized by the presence of a bromine atom, a methyl group, and an octyl chain attached to the bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-5’-methyl-3-octyl-2,2’-bithiophene typically involves the bromination of 5’-methyl-3-octyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-5’-methyl-3-octyl-2,2’-bithiophene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene rings in the compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert them back to the parent thiophene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation and Reduction Reactions: Sulfoxides, sulfones, and reduced thiophenes.
Scientific Research Applications
Chemistry: 5-Bromo-5’-methyl-3-octyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of bithiophenes have been explored for their potential antimicrobial and anticancer properties. The structural modifications of 5-Bromo-5’-methyl-3-octyl-2,2’-bithiophene could lead to new bioactive compounds.
Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices. Its incorporation into polymer matrices can enhance the electrical conductivity and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of 5-Bromo-5’-methyl-3-octyl-2,2’-bithiophene in organic electronics involves its ability to participate in π-π stacking interactions and form extended conjugated systems These interactions facilitate charge transport and improve the performance of electronic devices
Comparison with Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the methyl and octyl substituents, making it less hydrophobic and potentially less soluble in organic solvents.
5-Methyl-2,2’-bithiophene: Lacks the bromine and octyl substituents, which may affect its reactivity and solubility.
3-Octyl-2,2’-bithiophene: Lacks the bromine and methyl substituents, which can influence its electronic properties and reactivity.
Uniqueness: 5-Bromo-5’-methyl-3-octyl-2,2’-bithiophene is unique due to the combination of bromine, methyl, and octyl substituents. This combination enhances its solubility in organic solvents, making it more suitable for solution-based processing techniques. The presence of the bromine atom also allows for further functionalization through substitution reactions, providing versatility in the synthesis of new materials.
Properties
CAS No. |
681028-51-3 |
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Molecular Formula |
C17H23BrS2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-bromo-2-(5-methylthiophen-2-yl)-3-octylthiophene |
InChI |
InChI=1S/C17H23BrS2/c1-3-4-5-6-7-8-9-14-12-16(18)20-17(14)15-11-10-13(2)19-15/h10-12H,3-9H2,1-2H3 |
InChI Key |
SUHAPTJDYFAACS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(S2)C |
Origin of Product |
United States |
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